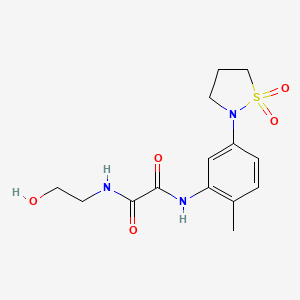

MEthyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

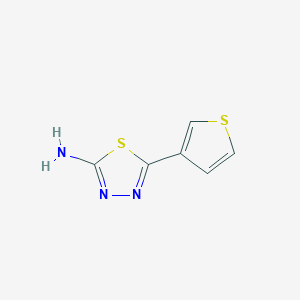

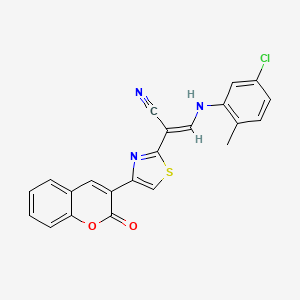

Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate is a compound that belongs to the class of organic compounds known as benzoxazinones. These compounds are characterized by a 2-oxo-1,3-benzoxazole moiety, which is a fused ring structure containing nitrogen and oxygen atoms. The specific compound of interest also contains a methyl propanoate group attached to the benzoxazole ring.

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been reported in several studies. For instance, a method for synthesizing 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters via a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed, providing good to excellent yields . Another study describes the synthesis of 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from 2-aminophenols and dimethyl-2-oxoglutarate under mild conditions . These methods highlight the potential synthetic routes that could be adapted for the synthesis of methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate.

Molecular Structure Analysis

Vibrational spectroscopy and theoretical calculations have been used to investigate the structure of similar benzoxazinone derivatives. The molecular structure, vibrational frequencies, and infrared intensities of these compounds have been calculated using Hartree–Fock and density functional theory methods, and the results are in good agreement with experimental data . This suggests that similar methods could be employed to analyze the molecular structure of methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate.

Chemical Reactions Analysis

Benzoxazinone derivatives can undergo various chemical reactions. For example, 6-chlorosulfonylbenzoxazolin-2-ones have been synthesized and treated with nucleophilic reagents to yield sulfonic acids and amides, while reduction with SnCl2·2H2O gave 6-mercaptobenzoxazolin-2-ones . These reactions demonstrate the reactivity of the benzoxazole ring and suggest possible transformations for methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure of a related compound, methyl (6-(2-fluorobenzoyl)-5-chloro-2-benzoxazolinon-3-yl)-acetate, has been determined, providing insights into bond distances and angles that are likely similar in methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate . Additionally, the biological activity of these compounds has been tested, with some showing activity against bacterial strains and yeast .

Scientific Research Applications

Synthesis and Biological Activity

- Novel derivatives of 1,4-benzoxazinones, including compounds structurally related to Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate, were synthesized and tested for biological activity. These compounds displayed activity against Candida albicans, highlighting their potential in antimicrobial applications (Hachama et al., 2013).

Corrosion Inhibition

- A study on the corrosion inhibition properties of a benzoxazin derivative, related to Methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate, found it to be an effective inhibitor for carbon steel in acidic solutions. This highlights its potential use in protecting industrial materials (Hachama et al., 2016).

Antimicrobial and Antioxidant Properties

- Synthesis of benzoxazinyl pyrazolone arylidenes demonstrated potent antimicrobial and antioxidant activities, indicating the chemical versatility and potential pharmaceutical applications of compounds in this class (Sonia et al., 2013).

Environmental Impact

- The effects of benzoxazoid DIMBOA and its degradation products on soil organisms were investigated, with findings suggesting low risk to non-target organisms. This research contributes to understanding the environmental safety of benzoxazole derivatives (Idinger et al., 2006).

properties

IUPAC Name |

methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-16-10(14)4-5-13-8-3-2-7(12)6-9(8)17-11(13)15/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITUREVWIQMTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=C(C=C(C=C2)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MEthyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)